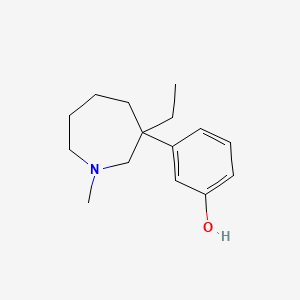
Meptazinol
Descripción general
Descripción
Meptazinol is a compound synthesized from 1,3-cyclohexanedione and N-methylcaprolactam through a series of chemical reactions including methylation, docking, dehydrogenation aromatization, ethylation, and lithium aluminium hydride reduction. The overall yield of these processes is approximately 30%, indicating a complex synthesis pathway for this compound (Wang Jin-mi, 2015). Another study also confirmed the synthesis of this compound through a similar pathway, achieving an overall yield of 39.2% under optimum conditions (Yang Xue-fu, 2010).
Synthesis Analysis
The synthesis of this compound involves a complex process that includes etherification, condensation, oxidative dehydrogenation, ethylation, and reduction. This process emphasizes the compound's intricate nature and the precision required in its synthesis to achieve the desired pharmacological effects. The first enantioselective synthesis of (S)-meptazinol from commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate highlights the advancements in the synthesis technique, providing a foundation for the development of drugs based on this compound's structure (Tobias Babl, O. Reiser, 2022).
Molecular Structure Analysis
Detailed investigations into the conformations of this compound, particularly its hydrochloride form in solution, have been conducted through nuclear magnetic resonance (NMR) and molecular dynamic simulations. These studies reveal the presence of different and naturally stable conformers, which are crucial for understanding the drug's interaction with biological targets. The pharmacophoric conformer of this compound might originate from a conformer with less favorable energy, rather than the one with the lowest energy, indicating the complexity of its action mechanism (Wei Li et al., 2013).
Chemical Reactions and Properties
This compound's interaction with opioid receptors, particularly its selectivity for mu-1 sites, reflects its unique chemical properties. It demonstrates partial agonist behavior, differing significantly from classical opiates or mixed antagonists. This selectivity is consistent with its analgesic activity and its supraspinal mechanism of action, indicating a unique profile among opioids (G. Pasternak, B. Adler, J. Rodriguez, 1985).
Physical Properties Analysis
This compound's physical properties, such as solubility and stability, are essential for its pharmacokinetic profile, which includes rapid absorption and metabolism leading to its action as an analgesic. The drug is predominantly eliminated in a conjugated form through urinary excretion, indicating its physical characteristics conducive to effective pharmacological activity (M. Rosseel, M. Bogaert, Frans Belpaire, 1975).
Chemical Properties Analysis
The chemical properties of this compound, including its action as a partial agonist at opioid receptors and its interaction with various biological pathways, underscore its therapeutic potential. Its ability to stabilize lysosomal membranes, enhance noradrenaline release, and act as an opiate antagonist contributes to its pharmacological effects, further highlighting the importance of understanding its chemical properties (P. Paciorek, M. H. Todd, M. Wyllie, 1983).
Aplicaciones Científicas De Investigación
Manejo del Dolor Postoperatorio
Meptazinol se utiliza comúnmente para el manejo del dolor postoperatorio moderado a intenso. Se ha encontrado que es eficaz cuando se administra por vía intramuscular, proporcionando alivio comparable al de otros analgésicos como la pentazocina y la petidina {svg_1}. Su rápido inicio de acción lo convierte en una opción adecuada para el alivio inmediato del dolor postquirúrgico.
Analgesia Obstétrica
En obstetricia, el this compound se utiliza para aliviar el dolor durante el parto. Es preferido por su menor riesgo de depresión respiratoria en los recién nacidos en comparación con otros opioides. Los estudios han demostrado que el this compound administrado por vía intramuscular es un analgésico obstétrico eficaz sin efectos adversos graves en el recién nacido {svg_2}.
Analgesia en Medicina de Emergencia
La medicina de emergencia a menudo requiere un alivio rápido del dolor donde se puede utilizar el this compound debido a su rápido inicio de acción. Es especialmente útil en entornos donde los recursos de monitoreo son limitados, ya que tiene un menor riesgo de causar depresión respiratoria significativa {svg_3}.
Síndromes de Dolor Crónico
Aunque no es la primera línea de tratamiento para el dolor crónico, el this compound se ha utilizado en el manejo del dolor a largo plazo. Se ha observado que los pacientes no suelen requerir un aumento de las dosis con el tiempo, lo que sugiere un menor potencial para el desarrollo de tolerancia {svg_4}.
Investigación sobre los Receptores Opioides
Las propiedades agonistas/antagonistas mixtas del this compound lo convierten en un tema interesante para la investigación sobre los receptores opioides. Se ha utilizado en estudios para comprender la farmacodinámica de los analgésicos opioides y sus interacciones con diferentes tipos de receptores {svg_5}.
Cada una de estas aplicaciones demuestra la versatilidad del this compound como analgésico y su potencial para futuras investigaciones en el manejo del dolor. El perfil farmacológico del fármaco, incluida su actividad agonista/antagonista y sus propiedades colinérgicas, sigue siendo objeto de interés científico {svg_6}.
Mecanismo De Acción
Target of Action
Meptazinol primarily targets the mu-1 opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The mu opioid receptors are the primary therapeutic target for analgesics .
Mode of Action
This compound is a mixed agonist/antagonist at the opioid receptors . As an agonist, it binds to the opioid receptors in the brain and spinal cord, mimicking the action of endorphins (natural painkillers produced in the body), thus decreasing the perception of pain . As an antagonist, it blocks the receptor and prevents the binding of other opioids, reducing the risk of dependence and abuse .
Biochemical Pathways
It’s known that this compound, like other opioids, influences thepain signaling pathways in the central nervous system . It also has been suggested to have an impact on the Nrf2/Antioxidant Enzyme Pathway , which plays a crucial role in cellular defense against oxidative stress .
Pharmacokinetics
After oral administration, this compound is rapidly absorbed, with peak drug concentrations reached between 0.5 to 3 hours . The elimination half-life is approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . The systemic bioavailability is relatively low, ranging from 1.9 to 18.5% . The drug is rapidly metabolized, mainly to the glucuronide conjugate of the parent drug , and excreted chiefly via the urine .
Result of Action
The primary result of this compound’s action is analgesia , or pain relief . It achieves this by decreasing the perception of pain through its agonistic action on the mu-1 opioid receptor . Its antagonistic activity reduces the risk of dependence and abuse, making it safer than full mu agonists like morphine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may increase the central nervous system depressant activities of certain drugs . Furthermore, individual factors such as age, health status, and genetic makeup can also influence the drug’s action and efficacy .
Safety and Hazards
The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICHNCFTLFZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59263-76-2 (hydrochloride) | |
| Record name | Meptazinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048543 | |
| Record name | Meptazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54340-58-8 | |
| Record name | Meptazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meptazinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meptazinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meptazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meptazinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPTAZINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of meptazinol?
A1: this compound exhibits its analgesic effects primarily through its interaction with opioid receptors, specifically the mu-1 subtype. [] This interaction triggers a cascade of downstream effects, ultimately leading to pain relief.
Q2: Does this compound possess any other mechanisms of action besides opioid receptor agonism?
A2: Yes, research suggests that this compound may also exert analgesic effects through a cholinergic component. [, , ] This involves the inhibition of cholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased acetylcholine levels and potential analgesic effects. []
Q3: How does this compound's action compare to other opioid analgesics like morphine?
A3: While this compound acts on opioid receptors like morphine, it is considered a partial agonist, meaning it elicits a weaker response compared to full agonists like morphine. [] Additionally, this compound demonstrates a lower respiratory depressant effect than morphine. [, ]
Q4: Does this compound possess any antagonistic activity at opioid receptors?
A4: Interestingly, while primarily an agonist, studies have revealed that this compound can act as a functional antagonist, particularly in the guinea-pig ileum and mouse vas deferens models. [] This suggests a complex interaction with opioid receptors, potentially contributing to its unique pharmacological profile.
Q5: How does the stereochemistry of this compound influence its activity?
A5: The two enantiomers of this compound, (+) and (-)-meptazinol, exhibit different pharmacological profiles. For instance, (+)-meptazinol has been associated with hyperalgesia and detrimental effects in hemorrhagic shock models, while (-)-meptazinol displayed beneficial effects in the same models. [, ] This emphasizes the importance of stereochemistry in determining this compound's activity.
Q6: Can the analgesic effects of this compound be reversed?
A6: Research indicates that the analgesic effects of this compound can be reversed by the opioid antagonist naloxone, supporting its primary mechanism of action involving opioid receptors. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q8: Is there any information available on the material compatibility and stability of this compound?
A8: While the provided research focuses primarily on the pharmacological aspects of this compound, information regarding its material compatibility and stability under various conditions would require further investigation.
Q9: What is the half-life of this compound?
A9: The elimination half-life of this compound has been reported to be around 3.4 hours. []
Q10: How does liver disease affect the pharmacokinetics of this compound?
A10: Studies have shown that patients with cirrhosis exhibit enhanced oral bioavailability of this compound, likely due to impaired first-pass metabolism. [] This highlights the importance of considering liver function when administering this compound.
Q11: What animal models have been employed to study the analgesic effects of this compound?
A11: Researchers have utilized various animal models to investigate the analgesic properties of this compound, including the mouse writhing test, rat tail-flick assay, and carrageenan-induced thermal hyperalgesia in rats. [, ] These models provide insights into the compound's efficacy in different pain states.
Q12: Has this compound been evaluated in clinical trials for pain management?
A12: Yes, several clinical trials have assessed the efficacy of this compound for various pain conditions. For instance, this compound has been studied for postoperative pain management after procedures such as total abdominal hysterectomy and major abdominal surgery. [, ]
Q13: What are the reported clinical effects of this compound compared to other analgesics?
A13: In clinical trials, this compound demonstrated comparable analgesic efficacy to other opioids such as morphine, pentazocine, and pethidine. [, , , , ]
Q14: Are there any reported side effects associated with this compound administration?
A14: While a comprehensive discussion of side effects is outside the scope of this scientific overview, it's important to acknowledge that clinical trials have reported side effects associated with this compound, including nausea and vomiting. [, , , , ]
Q15: What is known about the toxicity profile of this compound?
A15: While the provided research offers valuable information on this compound's pharmacology, a thorough evaluation of its toxicological profile would require further investigation and access to comprehensive safety data.
Q16: Has this compound been explored for applications beyond analgesia?
A16: Interestingly, research suggests that this compound might possess antiarrhythmic properties, potentially due to its effects on cardiac muscle action potentials. []
Q17: Have any derivatives of this compound been investigated?
A17: Yes, researchers have explored the synthesis and evaluation of this compound derivatives, such as bis-(-)-nor-meptazinol derivatives, which have shown potential as acetylcholinesterase inhibitors. [, ] This highlights the potential for developing novel therapeutics based on the this compound scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




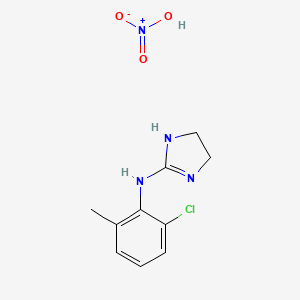

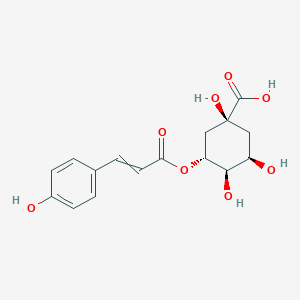
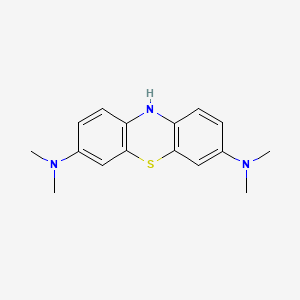



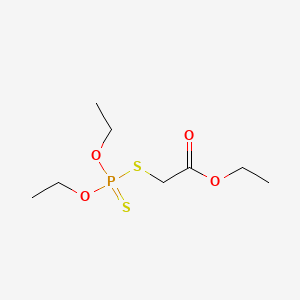
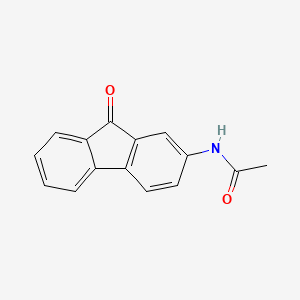


![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)